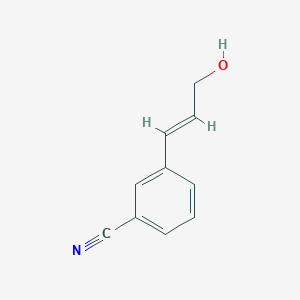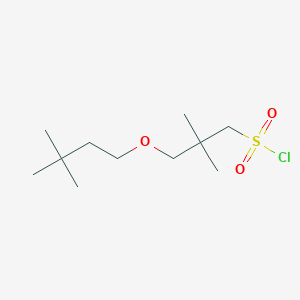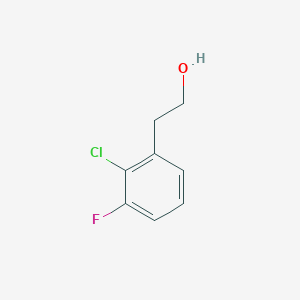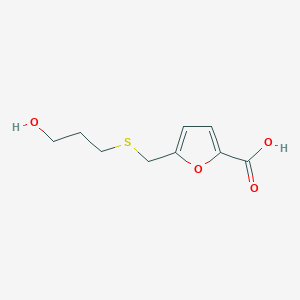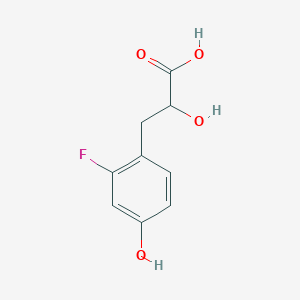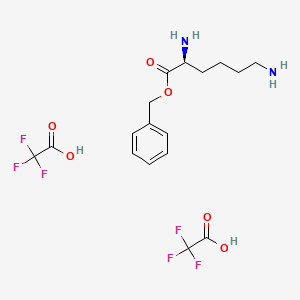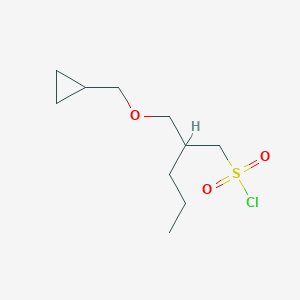
2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H19ClO3S. It is known for its unique structure, which includes a cyclopropyl group, a methoxy group, and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride typically involves the reaction of cyclopropylmethanol with a suitable sulfonyl chloride precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Reduction Reactions: Sulfonyl hydride.
Oxidation Reactions: Sulfonic acid derivatives.
Applications De Recherche Scientifique
2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, such as amines, alcohols, and thiols, to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with a single carbon chain.
Benzenesulfonyl chloride: Contains an aromatic benzene ring instead of a cyclopropyl group.
Tosyl chloride: A commonly used sulfonyl chloride with a toluene group.
Uniqueness
2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride is unique due to its cyclopropyl group, which imparts specific steric and electronic properties. This makes it a valuable reagent in organic synthesis, particularly for introducing sulfonyl chloride groups into complex molecules.
Propriétés
Formule moléculaire |
C10H19ClO3S |
|---|---|
Poids moléculaire |
254.77 g/mol |
Nom IUPAC |
2-(cyclopropylmethoxymethyl)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c1-2-3-10(8-15(11,12)13)7-14-6-9-4-5-9/h9-10H,2-8H2,1H3 |
Clé InChI |
JDFSPGXKQPLJOW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(COCC1CC1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



